molecular formula C23H17ClN2O2 B14171016 6-[2-(4-Chlorophenyl)-5-(4-methoxyphenyl)pyrimidin-4(3H)-ylidene]cyclohexa-2,4-dien-1-one CAS No. 923594-18-7

6-[2-(4-Chlorophenyl)-5-(4-methoxyphenyl)pyrimidin-4(3H)-ylidene]cyclohexa-2,4-dien-1-one

Cat. No.: B14171016
CAS No.: 923594-18-7
M. Wt: 388.8 g/mol
InChI Key: KBGXHTJUEIAPQJ-UHFFFAOYSA-N
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Description

6-[2-(4-Chlorophenyl)-5-(4-methoxyphenyl)pyrimidin-4(3H)-ylidene]cyclohexa-2,4-dien-1-one is a complex organic compound that features a pyrimidine ring substituted with chlorophenyl and methoxyphenyl groups

Preparation Methods

The synthesis of 6-[2-(4-Chlorophenyl)-5-(4-methoxyphenyl)pyrimidin-4(3H)-ylidene]cyclohexa-2,4-dien-1-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-chlorobenzaldehyde with 4-methoxybenzaldehyde in the presence of a suitable catalyst to form the intermediate compounds. These intermediates are then subjected to cyclization reactions under controlled conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of specific catalysts to enhance yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using strong oxidizing agents to form corresponding quinones.

    Reduction: Reduction reactions can convert it into different hydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, leading to the formation of various substituted derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used.

Scientific Research Applications

6-[2-(4-Chlorophenyl)-5-(4-methoxyphenyl)pyrimidin-4(3H)-ylidene]cyclohexa-2,4-dien-1-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrimidine ring and the substituted phenyl groups play a crucial role in binding to these targets, leading to the modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar compounds include other pyrimidine derivatives with different substituents on the aromatic rings. For example:

  • 4-(2-amino-6-(2-(4-chlorophenyl)-1H-indol-3-yl)pyrimidin-4-yl)phenol
  • 4-(4-aminophenyl)-6-(2-(4-chlorophenyl)-1H-indol-3-yl)pyrimidin-2-amine

These compounds share structural similarities but differ in their specific substituents, leading to variations in their chemical and biological properties

Properties

CAS No.

923594-18-7

Molecular Formula

C23H17ClN2O2

Molecular Weight

388.8 g/mol

IUPAC Name

2-[2-(4-chlorophenyl)-5-(4-methoxyphenyl)pyrimidin-4-yl]phenol

InChI

InChI=1S/C23H17ClN2O2/c1-28-18-12-8-15(9-13-18)20-14-25-23(16-6-10-17(24)11-7-16)26-22(20)19-4-2-3-5-21(19)27/h2-14,27H,1H3

InChI Key

KBGXHTJUEIAPQJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CN=C(N=C2C3=CC=CC=C3O)C4=CC=C(C=C4)Cl

Origin of Product

United States

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